molecular formula C27H25N5O4 B4333245 2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-TERT-BUTYLACETAMIDE

2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-TERT-BUTYLACETAMIDE

Cat. No.: B4333245
M. Wt: 483.5 g/mol
InChI Key: ULWQBYZFCQDVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-(tert-butyl)acetamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-(tert-butyl)acetamide typically involves multi-step organic reactionsThe final steps involve the addition of the amino, cyano, and acetamide groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-(tert-butyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-(tert-butyl)acetamide is unique due to its spiro structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2'-amino-3'-cyano-6'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]quinoline]-1-yl)-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O4/c1-26(2,3)30-20(33)14-32-19-12-8-6-10-16(19)27(25(32)35)17(13-28)23(29)36-22-15-9-5-7-11-18(15)31(4)24(34)21(22)27/h5-12H,14,29H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWQBYZFCQDVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)N(C5=CC=CC=C54)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-TERT-BUTYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-TERT-BUTYLACETAMIDE
Reactant of Route 3
2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-TERT-BUTYLACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-TERT-BUTYLACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-TERT-BUTYLACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-TERT-BUTYLACETAMIDE

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